molecular formula C20H23N3O3S B2662910 2-(butylsulfanyl)-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 628278-59-1

2-(butylsulfanyl)-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No. B2662910
M. Wt: 385.48
InChI Key: LXTAWSHQLVFYPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of quinoline, which is a class of organic compounds characterized by a double-ring structure composed of a benzene and a pyridine ring fused at two adjacent carbon atoms . Quinolines have a variety of applications in medicinal and synthetic organic chemistry .

Scientific Research Applications

Novel Synthetic Pathways

Research has demonstrated innovative synthetic pathways for compounds structurally related to "2-(butylsulfanyl)-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione". For example, Diab et al. (2021) have reported on the synthesis of novel bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones), showcasing a multi-component reaction technique. This method highlights the versatility of synthesizing compounds with potential biological activity and opens avenues for the development of novel therapeutics and materials (Diab et al., 2021).

Binding and Photocleavage Properties

Another significant area of research application includes studies on the binding properties of these compounds with biological molecules. Ragheb et al. (2022) have explored the DNA photocleavage and binding activities of bis(sulfanediyl)bis(tetrahydro-5-deazaflavin) analogs, indicating the potential of these compounds in therapeutic interventions, especially in targeting genetic materials for disease treatment (Ragheb et al., 2022).

Antioxidant Activity

The evaluation of antioxidant activities of related structures also represents a critical area of application. For instance, compounds derived from hexahydropyrimido[5,4-c]quinoline-2,5-diones have shown promising antioxidant properties, suggesting their utility in combating oxidative stress-related diseases (Ismaili et al., 2008).

Anticancer and Radiosensitizing Effects

Furthermore, quinoline and pyrimidoquinoline derivatives have been synthesized and evaluated for their anticancer activities, as well as their potential to act as radiosensitizers. Such studies point to the therapeutic potential of these compounds in cancer treatment, enhancing the efficacy of conventional treatments through radiosensitization (Ghorab et al., 2015).

Future Directions

The field of quinoline research is active and ongoing, with many potential future directions. These could include the development of new synthesis methods, the discovery of new medicinal applications, and the exploration of new chemical reactions .

properties

IUPAC Name

2-butylsulfanyl-5-(5-methylfuran-2-yl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-3-4-10-27-20-22-18-17(19(25)23-20)16(14-9-8-11(2)26-14)15-12(21-18)6-5-7-13(15)24/h8-9,16H,3-7,10H2,1-2H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTAWSHQLVFYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(O4)C)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(butylsulfanyl)-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

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